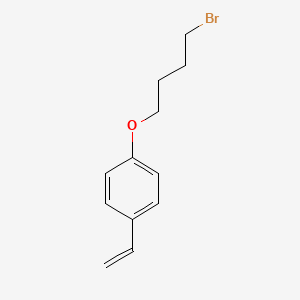

1-(4-Bromobutoxy)-4-ethenylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

120396-18-1 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(4-bromobutoxy)-4-ethenylbenzene |

InChI |

InChI=1S/C12H15BrO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |

InChI Key |

AGYZNOZGNQTTDA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCCCCBr |

Origin of Product |

United States |

Contextualization Within Organic Synthesis and Materials Science

In the vast landscape of chemical research, the development of molecules that can serve multiple purposes is a cornerstone of innovation. 1-(4-bromobutoxy)-4-ethenylbenzene, a substituted styrene (B11656), is a prime example of such a molecule, bridging the gap between classical organic synthesis and advanced polymer chemistry.

The synthesis of this monomer can be approached through established organic reactions. A common and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the case of this compound, this would typically involve the reaction of 4-vinylphenol (B1222589) with 1,4-dibromobutane (B41627) in the presence of a base. masterorganicchemistry.comchemspider.com This method offers a straightforward route to installing the bromobutoxy tail onto the styrene core.

Once synthesized, the true potential of this compound is realized in materials science. The ethenyl (or vinyl) group is readily polymerizable through various mechanisms, most notably controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). ethernet.edu.etmdpi.com These methods allow for the precise control over polymer chain length, architecture, and composition. researchgate.net The resulting polymer, poly(this compound), is a functional polymer scaffold. The pendant bromobutoxy groups along the polymer backbone are reactive handles that can be modified in subsequent post-polymerization reactions. This dual functionality allows for the creation of materials with tailored properties, such as graft copolymers, by attaching different polymer chains to the backbone. mdpi.comresearchgate.net

Strategic Importance of Bifunctional Molecules in Chemical Development

Bifunctional molecules are chemical compounds that possess two distinct reactive functional groups. Their strategic importance lies in their ability to act as linkers or scaffolds, connecting different molecular entities or introducing new functionalities into a system. This "two-headed" approach simplifies complex syntheses and opens pathways to novel materials and applications. mdpi.com

In the context of 1-(4-bromobutoxy)-4-ethenylbenzene, the two functional groups are:

The 4-ethenylphenyl group (styrenic monomer): This part of the molecule is the polymerizable unit. Styrene (B11656) and its derivatives are extensively used in polymer chemistry due to their robust polymerization behavior.

The 4-bromobutoxy group: The terminal bromine atom on the alkoxy chain serves as a reactive site for nucleophilic substitution reactions. This allows for the attachment of a wide array of other molecules after the initial polymerization has occurred.

The strategic advantage of this arrangement is the decoupling of polymerization from functionalization. A polymer backbone can be created first, with well-defined characteristics (e.g., molecular weight, dispersity), and then the desired functionality can be introduced onto the side chains. This "grafting from" or "grafting onto" approach is a powerful tool in materials design. researchgate.netcmu.edu For example, the bromo-functionalized polymer can be used to initiate the growth of other polymer chains, leading to the formation of brush or graft copolymers. cmu.edu These complex architectures are of great interest for applications ranging from drug delivery systems to advanced coatings. nih.gov

Overview of Research Trajectories for Alkoxy Substituted Styrene Derivatives

Ethereal Linkage Formation Strategies

The formation of the ether bond is a critical step, typically involving the reaction of a phenolic precursor with a brominated alkyl chain.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is well-suited for synthesizing aryl ethers like this compound. The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In this context, the synthesis would typically proceed by deprotonating a phenolic starting material, such as 4-vinylphenol (B1222589), with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks an alkyl halide, in this case, 1,4-dibromobutane (B41627).

The general reaction is as follows: Step 1 (Deprotonation): 4-vinylphenol + Base → 4-vinylphenoxide Step 2 (Substitution): 4-vinylphenoxide + 1,4-dibromobutane → this compound + Bromide salt

A significant challenge in this synthesis is the potential for a secondary reaction where a second molecule of the phenoxide displaces the bromine atom of the desired product, leading to the formation of a symmetrical diether, 1,4-bis(4-ethenylphenoxy)butane. To mitigate this side reaction, a large excess of 1,4-dibromobutane is typically employed to favor the mono-alkylation product.

| Parameter | Condition | Rationale |

| Phenolic Substrate | 4-Vinylphenol | Provides the ethenylbenzene moiety directly. |

| Alkylating Agent | 1,4-Dibromobutane (excess) | Introduces the bromobutoxy group; excess minimizes dialkylation. |

| Base | K₂CO₃, NaH, KOH | Deprotonates the phenol (B47542) to form the reactive phenoxide ion. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents that solvate the cation and facilitate SN2 reaction. |

| Temperature | Varies (e.g., 60°C to reflux) | Controls reaction rate; higher temperatures can increase side products. |

Phase-Transfer Catalysis (PTC) is an advanced technique used to facilitate reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgbiomedres.us For the synthesis of this compound, PTC offers a significant process advantage, particularly when using an inorganic base like potassium hydroxide (B78521), which is soluble in water or exists as a solid, while the reactants are in an organic solvent. crdeepjournal.orgbcrec.id

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the phenoxide anion from the aqueous or solid phase into the organic phase. crdeepjournal.org This "activated" anion can then readily react with the 1,4-dibromobutane in the organic solvent. crdeepjournal.orgresearchgate.net This method can lead to faster reaction rates, milder reaction conditions, and reduced need for anhydrous solvents compared to traditional Williamson ether synthesis. biomedres.us

The mechanism involves the phase-transfer catalyst (Q⁺X⁻) exchanging its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the phase interface. The resulting lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase, where the etherification occurs.

| Feature | Description | Advantage |

| Catalyst | Tetrabutylammonium Bromide (TBAB), Aliquat 336® | Shuttles anions between phases, enhancing reaction rates. crdeepjournal.orgphasetransfer.com |

| System | Solid-Liquid (S-L) or Liquid-Liquid (L-L) | Allows use of inexpensive inorganic bases (e.g., solid KOH) and non-anhydrous solvents. crdeepjournal.orgbcrec.id |

| Conditions | Often lower temperatures (e.g., 40-60°C) | Increased energy efficiency and selectivity. crdeepjournal.orgresearchgate.net |

| Efficiency | High conversion rates | Avoids the need for strong, hazardous bases or strictly anhydrous conditions. biomedres.us |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters, drawing from kinetic studies of analogous etherification reactions, can be finely tuned. bcrec.idresearchgate.net

Base Concentration: The reaction rate generally increases with the concentration of the base (e.g., potassium hydroxide), as this drives the formation of the reactive phenoxide. researchgate.net

Stirring Speed: In heterogeneous PTC systems, a higher stirring speed increases the interfacial area between the phases, leading to a significant increase in the reaction rate. bcrec.id

Solvent Choice: The choice of solvent affects the solubility of the reactants and the catalyst ion pair. Polar aprotic solvents are generally preferred. In some PTC systems, the reaction can even be conducted in water. organic-chemistry.org

Temperature: While higher temperatures accelerate the reaction, they can also promote the formation of elimination byproducts from the alkyl halide and the undesired dialkylated product. An optimal temperature must be found to balance reaction rate and selectivity.

Ethenyl (Vinyl) Group Introduction and Functionalization

An alternative synthetic strategy involves introducing the ethenyl (vinyl) group onto a benzene (B151609) ring that already contains the bromobutoxy functionality. This approach typically starts with a precursor like 4-(4-bromobutoxy)benzaldehyde (B3033029).

The Heck reaction, or Mizoroki-Heck reaction, is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgnumberanalytics.com While it can be used to form a styrene moiety, it is more commonly employed to couple an aryl halide to an existing alkene. youtube.com To synthesize the target molecule, one could envision a pathway where a precursor like 4-(4-bromobutoxy)bromobenzene is coupled with a vinylating agent.

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). numberanalytics.com

Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond. youtube.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, which reforms the alkene C=C bond in the product and forms a palladium-hydride species. youtube.com

Reductive Elimination: The catalyst is regenerated by elimination of H-X with the help of a base.

This method is highly valued for its tolerance of various functional groups. numberanalytics.com

| Component | Example | Role in Reaction |

| Aryl Halide | 4-(4-bromobutoxy)bromobenzene | Provides the aryl backbone. |

| Alkene | Ethylene, vinyl boronic acid, etc. | Source of the ethenyl group. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | The active palladium center for the catalytic cycle. youtube.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes the Pd catalyst and influences reactivity. |

| Base | Triethylamine (NEt₃), K₂CO₃ | Neutralizes the halide acid (H-X) formed during the cycle. wikipedia.org |

| Solvent | DMF, Acetonitrile | Solvates reactants and catalyst. |

Olefination reactions provide a highly reliable route for converting carbonyl compounds into alkenes. To synthesize this compound, these methods would start from the precursor 4-(4-bromobutoxy)benzaldehyde.

Wittig Reaction: The Wittig reaction is a widely used method that reacts an aldehyde or ketone with a phosphonium ylide (a Wittig reagent) to yield an alkene and a phosphine (B1218219) oxide. wikipedia.org For the synthesis of a terminal alkene, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. This ylide is typically prepared in situ by treating a phosphonium salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, and the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct is a strong thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Peterson Olefination: The Peterson olefination is a silicon-based alternative to the Wittig reaction. numberanalytics.com It involves the reaction of an α-silyl carbanion with an aldehyde or ketone. wikipedia.org For this synthesis, 4-(4-bromobutoxy)benzaldehyde would be treated with a reagent like (trimethylsilyl)methyllithium. This addition forms a β-hydroxysilane intermediate. lscollege.ac.in This intermediate can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.org For terminal alkenes, this stereochemical control is not relevant, but the reaction provides a valuable alternative to the Wittig methodology. The elimination is driven by the formation of a stable siloxane. youtube.com

| Feature | Wittig Olefination | Peterson Olefination |

| Starting Material | 4-(4-bromobutoxy)benzaldehyde | 4-(4-bromobutoxy)benzaldehyde |

| Key Reagent | Methyltriphenylphosphonium salt + Strong Base (e.g., n-BuLi) | α-Silyl carbanion (e.g., (trimethylsilyl)methyllithium) |

| Key Intermediate | Oxaphosphetane organic-chemistry.org | β-Hydroxysilane lscollege.ac.in |

| Driving Force | Formation of stable Triphenylphosphine Oxide (Ph₃P=O) | Formation of stable Siloxane (e.g., (CH₃)₃Si-O-Si(CH₃)₃) |

| Byproduct | Triphenylphosphine oxide | Hexamethyldisiloxane |

Regioselective and Stereoselective Synthetic Pathways

The primary route to this compound is the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the reaction between 4-vinylphenol (p-hydroxystyrene) and 1,4-dibromobutane.

The regioselectivity of this synthesis is paramount. The phenoxide ion, generated by deprotonating 4-vinylphenol with a suitable base, must selectively attack one of the primary carbons of 1,4-dibromobutane. Since both ends of 1,4-dibromobutane are chemically equivalent, the initial reaction leads to the desired monosubstituted product. However, a potential side reaction is the disubstitution, where a second molecule of 4-vinylphenoxide reacts with the remaining bromobutyl group of the initial product, leading to 1,4-bis(4-vinyloxy)butane. To favor the formation of this compound, an excess of 1,4-dibromobutane is typically used. This statistical control ensures that the phenoxide is more likely to encounter a molecule of the dibromoalkane rather than the monosubstituted product.

While the vinyl group itself can be susceptible to polymerization, especially at elevated temperatures, the Williamson ether synthesis is typically conducted under conditions that minimize this side reaction. The choice of a non-nucleophilic base and moderate reaction temperatures are crucial. Common bases used for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Stereoselectivity is not a primary concern in the synthesis of this compound as no new chiral centers are formed during the etherification step.

A representative reaction scheme is as follows:

Reaction Scheme: Williamson Ether Synthesis of this compound

In this reaction, 4-vinylphenol is deprotonated by a base (e.g., K₂CO₃) to form the potassium 4-vinylphenoxide intermediate. This nucleophile then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming the desired product.

Multicomponent Reaction Sequences for Complex Architectures

While the direct synthesis of this compound is typically achieved through a two-component reaction, the principles of multicomponent reactions (MCRs) can be applied to generate more complex architectures derived from this versatile monomer. MCRs, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity.

For instance, the vinyl group of this compound can participate in transition-metal-catalyzed multicomponent polymerizations. These reactions can incorporate other monomers and functional groups in a controlled manner to build complex polymer backbones with tailored properties. While specific MCRs starting directly from simple precursors to form this compound in one pot are not widely reported, the concept is an active area of research for the synthesis of functionalized styrenic monomers.

More commonly, the synthesized this compound serves as a key building block in subsequent multi-step syntheses or polymerizations. The terminal bromine atom allows for a variety of post-polymerization modifications, enabling the creation of complex polymer architectures such as graft copolymers or block copolymers.

Precursor Synthesis and Intermediate Derivatization for this compound Production

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: 4-vinylphenol and 1,4-dibromobutane.

Synthesis of 4-Vinylphenol (p-Hydroxystyrene)

Several industrial and laboratory-scale methods exist for the production of 4-vinylphenol. A common approach is the dehydrogenation of 4-ethylphenol (B45693) at high temperatures over a metal oxide catalyst rsc.org. Another prevalent method is the decarboxylation of p-coumaric acid (4-hydroxycinnamic acid), which can be achieved through thermal or enzymatic means researchgate.netrsc.org. For laboratory preparations, the deprotection of a protected 4-vinylphenol derivative, such as 4-(t-butyloxycarbonyloxy)styrene, offers a high-purity route researchgate.net.

Table 1: Comparison of Synthetic Routes to 4-Vinylphenol

| Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| 4-Ethylphenol | Iron oxide catalyst, ~500 °C rsc.org | Industrial scalability | High energy input |

| p-Coumaric acid | Heat or enzyme (PDC) researchgate.netrsc.org | Can be a green route (enzymatic) | Substrate availability and cost |

| 4-(t-butyloxycarbonyloxy)styrene | KOH, methanol/water researchgate.net | High purity, mild conditions | Multi-step precursor synthesis |

Synthesis of 1,4-Dibromobutane

1,4-Dibromobutane is a commodity chemical often prepared on an industrial scale. A common laboratory synthesis involves the ring-opening of tetrahydrofuran (B95107) (THF) with hydrobromic acid and sulfuric acid youtube.comyoutube.com. Alternatively, it can be synthesized from 1,4-butanediol (B3395766) by reaction with hydrobromic acid and sulfuric acid or other brominating agents google.comsciencemadness.org.

Table 2: Common Synthetic Methods for 1,4-Dibromobutane

| Starting Material | Reagents and Conditions | Key Features |

| Tetrahydrofuran | HBr, H₂SO₄ youtube.comyoutube.com | Efficient ring-opening reaction |

| 1,4-Butanediol | HBr, H₂SO₄ google.comsciencemadness.org | Direct substitution of hydroxyl groups |

Intermediate Derivatization

The derivatization of the final product, this compound, is a key aspect of its utility. The terminal bromine can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, it can be converted to an azide (B81097) for use in "click" chemistry, or reacted with amines to introduce cationic charges. This versatility makes it a valuable monomer for the synthesis of functional polymers.

Reactivity of the Bromoalkane Moiety

The bromoalkane portion of the molecule is susceptible to reactions typical of primary alkyl halides, including nucleophilic substitution, cross-coupling, and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The primary bromoalkane in this compound is prone to nucleophilic substitution reactions. Given its primary nature, the SN2 mechanism is generally favored, wherein a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. The SN1 pathway, involving the formation of a carbocation intermediate, is less likely for this primary halide.

A variety of nucleophiles can be employed to displace the bromine atom, leading to the formation of a diverse array of derivatives. For instance, reaction with amines would yield the corresponding amino-substituted compounds, while reaction with alkoxides would produce ethers.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Tertiary Amine |

| Alkoxide | Sodium methoxide | Ether |

| Cyanide | Sodium cyanide | Nitrile |

| Azide | Sodium azide | Alkyl Azide |

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 pathway. The choice of nucleophile and reaction conditions allows for the introduction of various functional groups at the terminus of the butoxy chain.

Cross-Coupling Reactions Involving Bromine

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling , where the alkyl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester. harvard.eduorganic-chemistry.org This reaction, catalyzed by a palladium complex with suitable ligands, allows for the formation of a new carbon-carbon bond. harvard.eduorganic-chemistry.org While the coupling of alkyl halides can be more challenging than that of aryl or vinyl halides, advancements in catalyst systems have expanded the scope of the Suzuki reaction to include sp3-hybridized carbons. princeton.eduresearchgate.net

Another important cross-coupling reaction is the Heck reaction , which involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmasterorganicchemistry.com Although the classic Heck reaction typically involves aryl or vinyl halides, variations of this reaction can be applied to alkyl halides under specific conditions.

Table 2: Potential Cross-Coupling Reactions of the Bromoalkane Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2 / SPhos, K3PO4 | Aryl-substituted alkane |

| Heck Reaction | Alkene | Pd(PPh3)4, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)4 / CuI, Base | Alkylated Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / BINAP, Base | N-Alkylated Amine |

The successful execution of these reactions depends on the careful selection of the catalyst, ligands, base, and solvent to optimize the reaction yield and selectivity. harvard.eduorganic-chemistry.org

Elimination Reactions for Unsaturated Linkages

Under appropriate conditions, the bromoalkane moiety can undergo elimination reactions to form an unsaturated linkage. The most common type is dehydrobromination, where a hydrogen atom from the carbon adjacent to the bromine-bearing carbon is removed along with the bromine atom, resulting in the formation of a double bond. This reaction is typically promoted by a strong, non-nucleophilic base and higher temperatures.

The outcome of the reaction, whether substitution or elimination, is influenced by several factors, including the strength and steric hindrance of the base, the solvent, and the temperature. The use of a bulky base, such as potassium tert-butoxide, in a non-polar solvent at elevated temperatures generally favors the E2 elimination pathway.

Reactivity of the Ethenyl (Vinyl) Group

The ethenyl (vinyl) group attached to the benzene ring provides a site for reactions characteristic of alkenes, most notably electrophilic additions and polymerization.

Electrophilic Addition Reactions

The electron-rich double bond of the vinyl group is susceptible to attack by electrophiles. In an electrophilic addition reaction, the pi bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A classic example is the hydrohalogenation reaction, where a hydrogen halide, such as hydrogen bromide (HBr), adds across the double bond. masterorganicchemistry.comyoutube.comyoutube.compressbooks.pubyoutube.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation on the benzylic carbon. The subsequent attack by the bromide ion results in the formation of a 1-bromoethyl derivative.

Other electrophilic addition reactions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol, and halogenation (addition of halogens like Br2) to form a dihaloalkane.

Table 3: Electrophilic Addition Reactions of the Ethenyl Group

| Reagent | Product Type | Regioselectivity |

| HBr | 1-Bromo-1-(4-(4-bromobutoxy)phenyl)ethane | Markovnikov |

| H2O / H+ | 1-(4-(4-bromobutoxy)phenyl)ethanol | Markovnikov |

| Br2 | 1,2-Dibromo-1-(4-(4-bromobutoxy)phenyl)ethane | N/A |

Radical Polymerization Pathways

The vinyl group of this compound makes it a valuable monomer for radical polymerization. The styrenic nature of the vinyl group allows it to undergo polymerization through various controlled/living radical polymerization techniques, which offer precise control over the polymer's molecular weight, architecture, and dispersity.

One such technique is Atom Transfer Radical Polymerization (ATRP) . banglajol.info In ATRP, the polymerization is initiated by an alkyl halide in the presence of a transition metal complex (e.g., a copper halide with a ligand) that reversibly activates and deactivates the growing polymer chains. cmu.edu The bromoalkane functionality within the monomer itself could potentially act as an initiator, leading to complex polymer architectures. However, more commonly, an external initiator is used to polymerize the vinyl group, resulting in a polymer with pendant 4-bromobutoxy groups. These pendant groups can then be used for post-polymerization modifications. cmu.eduacs.org

Another powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . nih.gov RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization, allowing for the synthesis of well-defined polymers from a wide range of monomers, including styrenes. acs.org This method would yield a polymer with pendant 4-bromobutoxy groups and a thiocarbonylthio end-group, which can be further functionalized. acs.org

Table 4: Controlled Radical Polymerization of this compound

| Polymerization Method | Key Components | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (e.g., ethyl α-bromoisobutyrate), CuBr/Ligand | Polymer with pendant 4-bromobutoxy groups and a halogen end-group |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | RAFT Agent (e.g., dithiobenzoate), Initiator (e.g., AIBN) | Polymer with pendant 4-bromobutoxy groups and a thiocarbonylthio end-group |

The ability to polymerize the vinyl group while retaining the reactive bromoalkane functionality opens up possibilities for the synthesis of functional materials, such as polymer brushes, graft copolymers, and functional surfaces.

Cycloaddition Reactions

The ethenyl (styrenyl) group in this compound is expected to participate in various cycloaddition reactions. The electron-rich nature of the vinyl group, enhanced by the electron-donating character of the butoxy substituent on the phenyl ring, makes it a suitable diene or dienophile in Diels-Alder reactions and a partner in other cycloadditions.

One of the most common types of cycloadditions for styrenic systems is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the vinyl group can react with various dienes. Another significant class of reactions is [2+2] cycloadditions, often photochemically induced, which would lead to the formation of cyclobutane (B1203170) derivatives. Dipolar cycloadditions, such as the reaction with nitrones or azides, are also anticipated to be feasible, yielding five-membered heterocyclic rings.

Olefin Metathesis Reactions

The terminal alkene of this compound is a prime candidate for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. wikipedia.orgharvard.edulibretexts.org This class of reactions, catalyzed by transition metal complexes (typically containing ruthenium or molybdenum), involves the scrambling of alkene fragments. wikipedia.org

Key transformations anticipated for this substrate include:

Cross-Metathesis (CM): Reaction with another olefin would lead to the formation of new, substituted alkenes. The product distribution would depend on the reaction partner and the catalyst used.

Ring-Closing Metathesis (RCM): If the bromo-functionalized chain were to be modified to contain another terminal alkene, RCM could be employed to form a large macrocycle.

Ring-Opening Metathesis Polymerization (ROMP): While less direct for this specific substrate, it could in principle be involved in ROMP reactions with cyclic olefins. harvard.edu

The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) would be crucial in determining the efficiency and selectivity of these transformations. wikipedia.orgharvard.edu

Reactivity of the Ether Linkage (Alkyl Aryl Ether)

The ether linkage in this compound is an alkyl aryl ether. This type of ether has characteristic reactivity, primarily involving cleavage under strong acidic conditions.

Cleavage Reactions

The cleavage of the C-O bond in alkyl aryl ethers is a well-established reaction. khanacademy.orgdoubtnut.comyoutube.com Strong protic acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr), are typically required. khanacademy.orgyoutube.com The reaction mechanism generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

For an alkyl aryl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance stabilization. Therefore, treatment of this compound with a strong acid like HBr would be expected to yield 4-ethenylphenol and 1,4-dibromobutane. The reaction with HI would similarly produce 4-ethenylphenol and 1-bromo-4-iodobutane.

Stability under Various Chemical Conditions

The alkyl aryl ether linkage is generally stable under a wide range of chemical conditions, including basic, and mild acidic conditions, as well as many oxidizing and reducing conditions. This stability allows for a variety of chemical transformations to be performed on the vinyl and bromoalkyl functionalities without affecting the ether bond. However, as noted, it is susceptible to cleavage by strong acids, particularly at elevated temperatures. nih.gov Lewis acids can also promote ether cleavage.

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The presence of three distinct functional groups (vinyl, ether, and bromoalkane) in this compound opens up possibilities for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. While no specific examples have been reported for this molecule, its structure suggests potential for such transformations.

For instance, a reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts via another functional group. An example could involve an initial nucleophilic substitution at the bromobutoxy chain, introducing a new functional group that could then participate in a reaction with the vinyl group, such as an intramolecular Heck reaction or a ring-closing metathesis, as mentioned earlier. The development of such tandem reactions would offer an efficient route to complex molecular architectures from this versatile building block.

Polymerization and Copolymerization Studies of 1 4 Bromobutoxy 4 Ethenylbenzene

Homopolymerization Mechanisms and Kinetics

The synthesis of homopolymers from 1-(4-bromobutoxy)-4-ethenylbenzene is primarily achieved through radical polymerization techniques. These methods allow for the creation of polymers with the reactive bromobutoxy group preserved for further functionalization.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. libretexts.org This process is typically initiated by the decomposition of a radical initiator, which then adds to the vinyl group of the monomer, starting the polymerization chain. libretexts.org

Common initiators for free radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). libretexts.org The choice of initiator and reaction conditions, such as temperature and solvent, can influence the molecular weight and polydispersity of the resulting polymer. For instance, polymerization of styrenic monomers is often carried out in solution at temperatures between 60-80°C.

While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the provided search results, the general principles of free radical polymerization of styrene (B11656) derivatives apply. The propagation step involves the sequential addition of monomer units to the growing polymer chain. Termination of the growing chains can occur through combination or disproportionation of two radical chains. libretexts.org

Copolymerization with Diverse Monomers

The ability of this compound to copolymerize with other monomers is crucial for tailoring the properties of the final material. This allows for the incorporation of its unique functionality into a wide range of polymer systems.

Incorporation into Styrenic Polymer Systems

This compound can be readily copolymerized with styrene and its derivatives via radical polymerization methods. chemrxiv.org The resulting copolymers possess the chemical and physical properties of polystyrene, but with the added functionality of the bromoalkoxy groups. These groups can serve as handles for further chemical modifications.

The reactivity ratios of the monomers in the copolymerization process determine the distribution of the monomer units along the polymer chain. While specific reactivity ratios for the copolymerization of this compound and styrene were not found, studies on similar systems, such as the copolymerization of halogen-substituted phenylcyanoacrylates with styrene, indicate that the composition of the resulting copolymer can be controlled by the feed ratio of the monomers. chemrxiv.org

Synthesis of Functional Copolymers

The incorporation of this compound into copolymers is a strategic approach to creating functional materials. The bromoalkoxy group is a versatile functional handle that can be transformed into a variety of other chemical groups.

For example, block copolymers containing this monomer can be synthesized, leading to materials with well-defined nanostructures. nih.gov These materials can have applications in areas such as nanolithography and drug delivery. The synthesis of such copolymers often involves controlled polymerization techniques to ensure the formation of well-defined block architectures.

Post-Polymerization Modification of Polymers Containing this compound Units

A key advantage of incorporating this compound into polymers is the potential for post-polymerization modification. wiley-vch.denih.govescholarship.orgresearcher.life This strategy allows for the synthesis of a "scaffold" polymer which can then be chemically altered to introduce a wide range of functionalities. nih.gov

The pendant bromobutoxy groups on the polymer backbone are susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, thiols, and alkoxides. These modifications can dramatically alter the physical and chemical properties of the polymer, including its solubility, thermal stability, and reactivity.

For instance, the bromo groups can be converted to azides, which can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions are widely used for the conjugation of polymers with biomolecules, dyes, and other functional moieties.

Furthermore, the bromo groups can be substituted by thiols, leading to the formation of thioether linkages. Thiol-ene "click" chemistry is another powerful tool for polymer modification, offering high yields and tolerance to a variety of functional groups. researchgate.net

Derivatization and Functionalization Strategies Based on 1 4 Bromobutoxy 4 Ethenylbenzene As a Building Block

Synthesis of Novel Organic Scaffolds

The dual functionality of 1-(4-bromobutoxy)-4-ethenylbenzene enables its use in creating unique and complex organic frameworks. The vinyl group can participate in cross-coupling reactions, such as the Heck or Sonogashira reactions, to extend the carbon skeleton. For instance, a Sonogashira coupling with a terminal alkyne can introduce a conjugated enyne system, a valuable motif in materials science. Simultaneously or sequentially, the bromobutoxy group can be used to link to other molecular fragments, leading to the assembly of elaborate three-dimensional structures. This approach is particularly useful in the development of new materials with tailored electronic and photophysical properties.

Introduction of Diverse Functional Groups

The two reactive sites on this compound provide convenient handles for the introduction of a wide variety of functional groups, thereby allowing for the fine-tuning of the molecule's physical and chemical properties.

The primary bromide on the butoxy chain is readily displaced by nitrogen nucleophiles. A common strategy to introduce a primary amine is through the Gabriel synthesis or by using sodium azide (B81097) to form an alkyl azide, which is then reduced to the amine. For example, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) yields 4-(4-azidobutoxy)styrene. This azide can then be reduced to the corresponding primary amine, 4-(4-aminobutoxy)styrene, using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Once the amine is installed, it can be further derivatized to form a variety of amides. Reaction of the primary amine with acyl chlorides or carboxylic acids in the presence of a coupling agent affords the corresponding N-substituted amides. This strategy is valuable for attaching various side chains or for linking the molecule to peptides or other biomolecules.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaN₃, DMF; 2. LiAlH₄, THF | 4-(4-Aminobutoxy)styrene | Nucleophilic Substitution / Reduction |

| 4-(4-Aminobutoxy)styrene | Acetyl chloride, Et₃N, CH₂Cl₂ | N-(4-(4-vinylphenoxy)butyl)acetamide | Acylation |

This table showcases representative transformations for introducing nitrogen-containing functional groups.

The introduction of oxygen-containing functional groups can be achieved through several routes. The bromide can be displaced by a hydroxide (B78521) equivalent, such as sodium hydroxide in a mixed solvent system or by using acetate (B1210297) followed by hydrolysis, to yield the corresponding alcohol, 4-(4-hydroxybutoxy)styrene.

This terminal alcohol can then be oxidized to introduce carbonyl functionalities. Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) will yield the aldehyde, 4-(4-formylbutoxy)styrene, while stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will produce the carboxylic acid.

Alternatively, the vinyl group can be oxidized to a carbonyl group. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to yield 4-(4-bromobutoxy)benzaldehyde (B3033029). A more direct conversion to a benzaldehyde (B42025) can sometimes be achieved using specific oxidation catalysts.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaOAc, DMF; 2. NaOH, H₂O/EtOH | 4-(4-Hydroxybutoxy)styrene | Nucleophilic Substitution / Hydrolysis |

| 4-(4-Hydroxybutoxy)styrene | PCC, CH₂Cl₂ | 4-(4-Formylbutoxy)styrene | Oxidation |

| This compound | 1. O₃, CH₂Cl₂; 2. (CH₃)₂S | 4-(4-Bromobutoxy)benzaldehyde | Ozonolysis |

This table illustrates methods for incorporating oxygen-containing functionalities.

Silicon-containing moieties can be introduced at either end of the molecule. The vinyl group is susceptible to hydrosilylation, a reaction where a silicon-hydrogen bond adds across the double bond. libretexts.org This is typically catalyzed by transition metals, most commonly platinum complexes like Karstedt's catalyst. mdpi.com The reaction of this compound with a hydrosilane, such as triethoxysilane, would yield a triethoxysilyl-ethyl substituted benzene (B151609) derivative. This reaction typically proceeds with anti-Markovnikov selectivity, placing the silyl (B83357) group at the terminal carbon.

Furthermore, if the bromo group is first converted to a hydroxyl group as described previously, the resulting alcohol can be converted into a silyl ether. organic-chemistry.orgnih.gov This is a common protecting group strategy in multi-step synthesis, and is typically achieved by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. nih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | HSi(OEt)₃, Karstedt's catalyst | 1-(4-Bromobutoxy)-4-(2-(triethoxysilyl)ethyl)benzene | Hydrosilylation |

| 4-(4-Hydroxybutoxy)styrene | TBDMSCl, Imidazole, DMF | 4-(4-(tert-Butyldimethylsilyloxy)butoxy)styrene | Silylation |

This table presents strategies for the synthesis of silicon-containing derivatives.

Heterocyclic Compound Synthesis

The vinyl group of this compound serves as a versatile precursor for the construction of various heterocyclic rings. Cycloaddition reactions are a powerful tool in this regard.

For instance, the electron-rich nature of the 4-alkoxystyrene system makes it a suitable dienophile in Diels-Alder reactions with electron-deficient dienes, leading to the formation of substituted cyclohexene (B86901) rings which can be further functionalized. baranlab.orgpku.edu.cn

More commonly, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are employed to construct five-membered heterocycles. beilstein-journals.orgmedcraveebooks.com For example, the reaction with an azomethine ylide, which can be generated in situ from an N-substituted glycine (B1666218) ester, would yield a substituted pyrrolidine (B122466) ring. semanticscholar.orgmsu.edu The regioselectivity of such reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

The synthesis of pyridines can also be envisioned, for example, through multi-component reactions or cycloaddition-aromatization sequences where the styrene (B11656) derivative acts as a two-carbon component. baranlab.orgsemanticscholar.orgchim.it

Macrocyclic and Supramolecular Assembly Applications

The presence of two distinct reactive sites at opposite ends of a semi-rigid backbone makes this compound an ideal candidate for the construction of macrocycles and for applications in supramolecular chemistry.

Macrocyclization can be achieved through high-dilution reactions where one molecule reacts with another in a head-to-tail fashion. For example, conversion of the bromide to a nucleophile (e.g., an amine) on one molecule and reaction with the bromide of another molecule can lead to cyclic dimers or larger macrocycles. Alternatively, the vinyl group can be used in ring-closing metathesis reactions if another alkene functionality is introduced at the other end of the molecule. Such macrocycles are of interest in host-guest chemistry and as synthetic ionophores.

In supramolecular chemistry, derivatives of this compound can be designed to self-assemble into ordered structures. For instance, the vinyl group can be polymerized to form a polystyrene backbone with pending functionalizable butoxy chains. Subsequent modification of the terminal bromide to introduce hydrogen-bonding motifs, metal-coordinating ligands, or liquid-crystalline mesogens can lead to the formation of highly ordered polymeric materials. medcraveebooks.comresearchgate.net The amphiphilic character that can be imparted by modifying the butoxy chain can also drive self-assembly into micelles or vesicles in selective solvents.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-Bromobutoxy)-4-ethenylbenzene is predicted to exhibit distinct signals corresponding to the protons of the butoxy chain, the vinyl group, and the aromatic ring. The aromatic protons are expected to appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinyl group protons would likely produce a set of multiplets, including a doublet of doublets for the proton attached to the carbon adjacent to the ring, and two doublets for the terminal vinyl protons. The protons of the butoxy chain would be observed as triplets and multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show characteristic signals for the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the butoxy chain. The carbon attached to the bromine atom is expected to be in the range of δ 30-35 ppm, while the carbon attached to the oxygen atom would be more downfield, around δ 65-70 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, and the vinyl carbons would be observed between δ 110 and 140 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to -OCH₂) | 6.80-6.95 | d | 8.0-9.0 |

| Ar-H (ortho to -CH=CH₂) | 7.20-7.35 | d | 8.0-9.0 |

| -CH=CH₂ (α-proton) | 6.60-6.75 | dd | 17.0-18.0, 10.5-11.5 |

| -CH=CH₂ (β-proton, trans) | 5.60-5.75 | d | 17.0-18.0 |

| -CH=CH₂ (β-proton, cis) | 5.10-5.25 | d | 10.5-11.5 |

| -OCH₂- | 3.90-4.05 | t | 6.0-7.0 |

| -CH₂- (adjacent to -OCH₂) | 1.80-1.95 | m | - |

| -CH₂- (adjacent to -CH₂Br) | 1.95-2.10 | m | - |

| -CH₂Br | 3.40-3.55 | t | 6.0-7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 33-35 |

| C-CH₂Br | 29-31 |

| C-CH₂O | 27-29 |

| C-O | 66-68 |

| C (aromatic, attached to -O) | 158-160 |

| C (aromatic, ortho to -O) | 114-116 |

| C (aromatic, ortho to -vinyl) | 127-129 |

| C (aromatic, attached to -vinyl) | 130-132 |

| C (vinyl, α) | 136-138 |

| C (vinyl, β) | 113-115 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-O-C stretching of the ether group around 1250-1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring are expected in the 1650-1450 cm⁻¹ region. A key vibration would be the C-Br stretch, which is typically found in the lower frequency region of 600-500 cm⁻¹. nist.gov Raman spectroscopy would complement the IR data, particularly for the non-polar C=C and C-C bonds.

Table 3: Predicted IR and Raman Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Vinyl C-H Stretch | 3080-3020 | 3080-3020 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=C Stretch (Vinyl) | ~1630 | ~1630 |

| C=C Stretch (Aromatic) | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 |

| C-O-C Stretch (Ether) | 1250-1000 | 1250-1000 |

| C-Br Stretch | 600-500 | 600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, there would be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). nist.gov

The fragmentation pattern would likely involve the cleavage of the butoxy chain. Common fragments would include the loss of the bromobutyl group to give a phenoxy-ethenyl radical cation, and the cleavage of the ether bond. The presence of the vinyl group can also lead to characteristic fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 254/256 | Molecular ion with bromine isotope pattern |

| [M - C₄H₈Br]⁺ | 119 | Loss of the bromobutyl radical |

| [C₆H₅OCH₂CH₂CH₂CH₂]⁺ | 149 | Cleavage at the C-Br bond |

| [C₈H₇O]⁺ | 119 | Fragment from cleavage of the ether bond |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₄H₈Br]⁺ | 135/137 | Bromobutyl cation |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Without experimental data for this compound, it is not possible to predict its crystalline structure. The presence of the vinyl group in place of a second bromobutoxy group would significantly alter the molecular symmetry and packing, likely resulting in a different crystal system and space group. An experimental XRD analysis would be required to determine its precise solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 4-alkoxy-styrene system. The ether and bromobutyl groups are not strong chromophores in the typical UV-Vis range.

The spectrum would likely show a strong absorption band in the UV region, corresponding to the π → π* transitions of the conjugated system formed by the benzene ring and the vinyl group. The presence of the electron-donating alkoxy group is expected to cause a red shift (bathochromic shift) of the main absorption band compared to unsubstituted styrene (B11656). The exact position of the absorption maximum (λ_max) would depend on the solvent used.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π* | 250 - 270 | Hexane or Ethanol |

Computational Chemistry Approaches to Understanding 1 4 Bromobutoxy 4 Ethenylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. northwestern.eduaps.org By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within 1-(4-Bromobutoxy)-4-ethenylbenzene, which is fundamental to its chemical behavior. northwestern.edu

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the vinyl group and the bromine atom are expected to significantly influence these frontier orbitals.

Furthermore, mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this molecule, the oxygen atom of the ether and the π-system of the vinyl group and benzene (B151609) ring are expected to be nucleophilic sites, while the carbon atom bonded to the bromine is a key electrophilic center. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Associated with the π-system; region susceptible to electrophilic attack. |

| LUMO Energy | -1.1 eV | Localized near the vinyl group and C-Br bond; site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.1 eV | Indicates moderate kinetic stability and potential for polymerization. |

| Dipole Moment | 2.5 Debye | Suggests the molecule is polar, influencing its solubility and intermolecular forces. |

Note: The data presented in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with this structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to explore its physical movements and interactions over time. nih.gov MD simulations model the atoms as balls and the bonds as springs, governed by a set of classical mechanics rules known as a force field. This approach allows for the study of the conformational landscape of flexible molecules like this compound. scielo.br

Moreover, MD simulations can model how multiple molecules of this compound interact with each other. usq.edu.au These simulations can predict bulk properties such as density and can reveal how intermolecular forces, like van der Waals interactions and dipole-dipole interactions, govern the material's structure. For instance, simulations could show how the aromatic rings might stack (π-π stacking) or how the polar ether and bromobutyl groups might align. rsc.org

Reaction Pathway and Transition State Analysis

Computational chemistry is a vital tool for mapping the energetic landscape of a chemical reaction. purdue.eduacs.org For this compound, two primary reactive sites are the vinyl group, which can undergo polymerization, and the bromoalkane terminus, which is susceptible to nucleophilic substitution. acs.orgstudymind.co.uk

Using quantum chemical methods, the entire reaction coordinate for a proposed transformation can be calculated. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction path. ucsb.educhemguide.co.uk The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, the nucleophilic substitution of the bromide by a hydroxide (B78521) ion could be modeled. libretexts.orgchemguide.co.uk Calculations would likely show this proceeding through an SN2 mechanism, involving a backside attack on the carbon atom bonded to the bromine. studymind.co.ukchemguide.co.uk Similarly, the initiation and propagation steps of the radical polymerization of the vinyl group can be computationally investigated to understand the kinetics and thermodynamics of polymer formation. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Potential Reactions

| Reaction Type | Reactants | Mechanism | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | This compound + OH⁻ | SN2 | 22.5 |

| Radical Polymerization (Initiation) | This compound + CH₃• | Radical Addition | 8.0 |

Note: These activation energy values are hypothetical and serve to illustrate the type of data generated from reaction pathway analysis.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a molecule's structure. nih.govresearchgate.net

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) DFT. nih.govnih.gov These shielding values can be converted into chemical shifts that correlate well with experimental NMR spectra. figshare.comresearchgate.netgithub.io This allows for the assignment of each peak in an experimental spectrum to a specific atom in the molecule.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. materialsciencejournal.org These frequencies correspond to the absorption peaks in an IR spectrum. spectroscopyonline.com This computational approach can help assign specific vibrational modes, such as the C-Br stretch, C-O-C ether stretch, or the characteristic vibrations of the vinyl group and substituted benzene ring. nih.govsemanticscholar.org

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Characteristic Signal | Predicted Value | Typical Experimental Range |

| ¹³C NMR | Carbon bonded to Bromine (C-Br) | 33.5 ppm | 30-40 ppm |

| ¹H NMR | Vinylic Protons | 5.25, 5.78, 6.75 ppm | 5.0-7.0 ppm |

| IR Spectroscopy | C-Br Stretch | 645 cm⁻¹ | 650-550 cm⁻¹ |

| IR Spectroscopy | C-O-C Asymmetric Stretch | 1250 cm⁻¹ | 1275-1200 cm⁻¹ |

Note: Predicted values are for illustrative purposes to show the utility of computational spectroscopy.

Design of Novel Derivatives with Tailored Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties, which can significantly accelerate materials discovery. mdpi.comrsc.org By starting with the basic structure of this compound, computational screening can be used to explore how chemical modifications would affect its properties. researchgate.netqub.ac.uk

For example, if the goal is to create a polymer with a higher refractive index, derivatives with more polarizable atoms (like replacing bromine with iodine) or with extended π-systems could be designed computationally. Their electronic properties, such as polarizability, could be calculated before any synthesis is attempted. researchgate.net Similarly, if the goal is to tune the reactivity of the vinyl group for copolymerization, the effect of adding electron-donating or electron-withdrawing groups to the benzene ring could be systematically studied. acs.orgacs.org This high-throughput screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.goved.ac.uk

Exploration of Advanced Material Applications Derived from 1 4 Bromobutoxy 4 Ethenylbenzene

Fabrication of Functional Polymeric Materials

The presence of the ethenylbenzene (vinylbenzene) moiety allows 1-(4-Bromobutoxy)-4-ethenylbenzene to readily participate in various polymerization reactions, including free-radical, cationic, and anionic polymerization. The polymerization of divinylic monomers is known to produce highly crosslinked materials. researchgate.net While this compound is a monovinyl compound, its polymerization creates a linear polymer, poly[this compound], which serves as a foundational scaffold.

The true functional value of this polymer lies in the pendant bromobutoxy groups that decorate the polystyrene backbone. The terminal bromine atom is a reactive site amenable to a wide array of nucleophilic substitution reactions. This allows for the dense functionalization of the polymer chain, enabling the introduction of various chemical groups to tailor the material's properties for specific applications. For instance, the bromide can be replaced with azides, amines, thiols, or other functionalities, transforming the initial polymer into a platform for creating materials with tailored hydrophilicity, chemical reactivity, or biological activity.

Anionic polymerization of monomers with similar structures, such as diisopropenylbenzenes, has shown that at low conversion rates, essentially linear polymers are formed that retain pendant double bonds. researchgate.net This suggests that controlled polymerization of this compound can yield well-defined linear polymers with preserved reactive bromide sites, preventing premature crosslinking and allowing for precise post-polymerization modifications. researchgate.net

| Polymerization Method | Resulting Polymer Structure | Key Feature for Functionalization |

| Free-Radical Polymerization | Linear Polystyrene Backbone | Pendant -(CH₂)₄-Br groups |

| Anionic Polymerization | Potentially well-defined linear polymer | Reactive terminal bromide on side chains |

| Copolymerization | Random or block copolymer | Tunable density of functional handles |

Applications in Organic Electronics and Photonics (e.g., Aggregation-Induced Emission materials)

In the fields of organic electronics and photonics, materials that exhibit aggregation-induced emission (AIE) are of significant interest. nih.gov Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules (AIEgens) are non-emissive when dissolved but become highly luminescent upon aggregation. nih.govnih.gov This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. nih.govnih.gov

Molecules based on tetraphenylethene (TPE) are classic examples of AIEgens. nih.govresearchgate.net The structural motif of this compound makes it a valuable component for constructing more complex AIE-active systems. The styrenic portion can be incorporated into larger conjugated structures that form the core of an AIEgen. The bromobutoxy chain serves as a flexible spacer and a reactive handle to attach the AIEgen to other molecules or polymer backbones.

Research has shown that related, more complex molecules explicitly demonstrate AIE properties. For example, 1-(4-Bromobutoxy)-4-{1,2,2-tris[4-(4-bromobutoxy)phenyl]ethenyl}benzene is listed as an AIE material. arctomsci.com This highlights the utility of the bromobutoxy-functionalized phenyl ring in building AIE-active structures. By polymerizing this compound and then using the bromide to attach AIE-active chromophores, it is possible to create highly fluorescent polymeric nanoparticles or thin films for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. arctomsci.comrsc.org

| AIEgen Component | Function | Potential Application |

| Ethenylbenzene Core | Part of the polymerizable or conjugated system | Base for chromophore construction |

| Bromobutoxy Tail | Reactive handle for linking to AIE cores or polymers | Fabrication of AIE-active polymers and sensors |

| Tetraphenylethene (related) | Core AIE-active unit | OLEDs, Bio-imaging, Light Emitting Transistors nih.gov |

Development of Responsive Materials

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, or the presence of specific molecules. google.comnih.gov The development of these materials is crucial for applications in drug delivery, diagnostics, and self-healing materials. google.comnih.gov

This compound is an excellent precursor for such responsive materials. After polymerization, the pendant bromobutoxy groups along the polymer chain act as latent functional sites. Through post-polymerization modification, these sites can be converted into stimuli-responsive moieties.

pH-Responsive Materials: The bromide can be substituted with ionizable groups like carboxylic acids or amines. The protonation state of these groups will change with pH, altering the polymer's solubility, conformation, or ability to bind and release cargo. nih.gov

Thermo-Responsive Materials: By grafting well-known thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), onto the poly[this compound] backbone, the resulting material can exhibit a lower critical solution temperature (LCST), phase-separating from water above a specific temperature.

Biomolecule-Responsive Materials: The bromide can be converted to an azide (B81097) via substitution, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach biorecognition elements like biotin (B1667282) or specific peptides. This would render the material responsive to target proteins or other biomolecules. google.com

The versatility of the bromo-alkoxy handle allows for the creation of a diverse library of responsive materials from a single parent polymer.

Role as Precursors for Advanced Monomers and Macromolecules

Beyond its direct polymerization, this compound serves as a key intermediate in the synthesis of more sophisticated monomers and complex macromolecular architectures. researchgate.net The ability to chemically modify the molecule before polymerization opens up pathways to materials that are inaccessible through post-polymerization modification alone.

For instance, the bromide can be reacted with another functional molecule to create a new, more complex monomer. This new monomer, which now contains the desired functionality, can then be (co)polymerized. This strategy is particularly useful for incorporating functional groups that might not be stable under the conditions of post-polymerization modification.

Furthermore, this precursor is instrumental in designing macromolecular structures like graft copolymers and star polymers. The bromobutoxy group can be converted into an initiator site for a different type of polymerization, such as Atom Transfer Radical Polymerization (ATRP). A polymer made from this compound can be functionalized to have multiple ATRP initiation sites along its backbone. This "macroinitiator" can then be used to grow a different polymer "grafted from" the original backbone, leading to the formation of a well-defined graft copolymer. This approach provides precise control over the architecture of the final macromolecule, which is critical for applications in areas like nanotechnology and advanced coatings. researchgate.net

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of ether linkages and the introduction of halogenated alkanes often involve the use of harsh reagents and solvents, generating significant chemical waste. Future research into the synthesis of 1-(4-Bromobutoxy)-4-ethenylbenzene could prioritize the adoption of green chemistry principles to enhance sustainability.

Catalytic Approaches for Enhanced Selectivity and Efficiency

To improve the synthesis of this compound, future research should investigate novel catalytic systems that offer high selectivity and efficiency. Phase-transfer catalysis could be a promising approach for the etherification step, facilitating the reaction between the hydrophilic phenoxide and the hydrophobic dibromoalkane in a biphasic system, thereby minimizing the need for co-solvents and simplifying product purification.

The development of heterogeneous catalysts could also be a significant advancement. Immobilizing a catalyst on a solid support would allow for easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles of waste reduction. Research could focus on designing catalysts that selectively promote the mono-alkylation of 4-vinylphenol (B1222589), preventing the formation of the bis-substituted byproduct.

Integration with Nanotechnology and Advanced Material Fabrication

The dual functionality of this compound makes it an intriguing candidate for integration into nanotechnology and the fabrication of advanced materials. The vinyl group can participate in polymerization reactions, while the bromo-functional group allows for post-polymerization modification or surface grafting.

Future research could explore the use of this compound as a monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would enable the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. The resulting polymers, bearing pendant bromobutoxy groups, could then be used to create functional nanoparticles or to graft onto surfaces to tailor their properties, such as hydrophobicity or biocompatibility.

Multifunctional Material Design and Performance Optimization

The unique structure of this compound opens up possibilities for the design of multifunctional materials. The bromo-functional group can be converted to other functionalities through nucleophilic substitution reactions, allowing for the introduction of a wide range of chemical moieties.

For instance, the bromine could be substituted with an azide (B81097) group, which can then be used in "click" chemistry reactions to attach various molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents. This would allow for the creation of materials with tailored optical, biological, or mechanical properties. Research in this area would focus on optimizing the reaction conditions for these post-polymerization modifications to achieve high conversion rates without degrading the polymer backbone.

Theoretical and Experimental Synergies in Chemical Research

To guide and accelerate the development of applications for this compound, a synergistic approach combining theoretical modeling and experimental work is crucial. Computational studies, such as Density Functional Theory (DFT), could be employed to predict the reactivity of the vinyl and bromo-functional groups, helping to design more efficient synthetic and polymerization pathways.

Molecular dynamics simulations could be used to model the behavior of polymers derived from this monomer, providing insights into their conformational properties and interactions with other molecules or surfaces. These theoretical predictions would then inform experimental investigations, leading to a more rational and efficient design of new materials. This iterative cycle of theoretical prediction and experimental validation will be key to unlocking the full potential of this versatile chemical compound.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Bromobutoxy)-4-ethenylbenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves electrophilic aromatic substitution or alkoxy group introduction via nucleophilic displacement. For example:

- Bromination : React 4-ethenylphenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to install the bromobutoxy group .

- Optimization : Use catalytic Lewis acids (e.g., FeBr₃) to enhance regioselectivity. Continuous flow reactors improve yield (up to 45% reported in analogous syntheses) by minimizing side reactions like dimerization .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The ethenyl group shows distinct doublets (δ 5.2–5.8 ppm for CH₂=CH–) and coupling constants (J ≈ 10–17 Hz). The bromobutoxy chain exhibits resonances at δ 3.4–3.6 ppm (OCH₂) and δ 1.6–1.9 ppm (CH₂Br) .

- ¹³C NMR : The quaternary carbon adjacent to bromine appears at δ 30–35 ppm, while the ethenyl carbons resonate at δ 114–125 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 269.02 (C₁₂H₁₃BrO⁺) .

Advanced: How does the electronic nature of the bromobutoxy and ethenyl substituents influence the reactivity of the benzene ring in cross-coupling reactions?

Methodological Answer:

- Bromobutoxy Group : Acts as an electron-withdrawing group (EWG) via inductive effects, directing electrophilic attacks to the para position relative to the ethenyl group. This enhances reactivity in Suzuki-Miyaura couplings with aryl boronic acids .

- Ethenyl Group : Provides a conjugation pathway, stabilizing transition states in Heck reactions. Computational studies (DFT) show reduced activation energy (ΔG‡ ≈ 18–22 kcal/mol) for palladium-catalyzed couplings .

Advanced: What are the observed contradictions in regioselectivity during electrophilic substitution reactions, and how can computational chemistry resolve these?

Methodological Answer:

Contradictions arise when competing directing effects (e.g., EWGs vs. ethenyl groups) lead to mixed para/meta products. For example:

- Nitration : Experimentally, para-substitution dominates (85%), but meta-products (15%) form due to steric hindrance from the bromobutoxy chain.

- Resolution : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity. Solvent effects (e.g., acetonitrile vs. DCM) are critical in stabilizing intermediates .

Application: In what ways can this compound serve as a precursor in the synthesis of liquid crystalline materials or conductive polymers?

Methodological Answer:

- Liquid Crystals : The ethenyl group enables polymerization via free-radical initiators (e.g., AIBN) to form rigid-rod mesogens. The bromine atom facilitates functionalization with fluorinated tails for phase stability .

- Conductive Polymers : Suzuki coupling with thiophene boronic esters creates π-conjugated polymers. Electrochemical doping (e.g., with FeCl₃) achieves conductivity up to 10⁻² S/cm .

Advanced: What strategies are employed to mitigate competing side reactions (e.g., elimination or dimerization) during functionalization of the ethenyl group?

Methodological Answer:

- Temperature Control : Maintain reactions below 60°C to prevent thermal elimination of HBr .

- Radical Inhibitors : Add hydroquinone (0.1–1 mol%) to suppress dimerization during photochemical reactions .

- Protecting Groups : Temporarily protect the ethenyl group with trimethylsilyl chloride before bromine displacement .

Safety: What are the key safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Toxicity : Regressive mutation tests show no genotoxicity, but skin/eye irritation is possible. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent bromine loss or oxidation .

- Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste (UN3082) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.